(Z)-N-(3-allyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)-4-benzoylbenzamide
Description
(Z)-N-(3-Allyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)-4-benzoylbenzamide is a synthetic benzo[d]thiazole derivative characterized by a unique combination of functional groups. Its core structure includes a benzo[d]thiazole ring substituted with an allyl group at position 3 and a methyl group at position 4.
Properties
IUPAC Name |
4-benzoyl-N-(6-methyl-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N2O2S/c1-3-15-27-21-14-9-17(2)16-22(21)30-25(27)26-24(29)20-12-10-19(11-13-20)23(28)18-7-5-4-6-8-18/h3-14,16H,1,15H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSWWPCZCBZLNOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(C=C3)C(=O)C4=CC=CC=C4)S2)CC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(3-allyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)-4-benzoylbenzamide typically involves the condensation of 3-allyl-6-methylbenzo[d]thiazol-2(3H)-imine with 4-benzoylbenzoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to facilitate the condensation reaction.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve the use of industrial reactors and more efficient purification techniques such as recrystallization or chromatography to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the allyl group, leading to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction reactions can target the benzoyl group, converting it to a benzyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Benzyl derivatives.
Substitution: Halogenated or nitrated benzothiazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, (Z)-N-(3-allyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)-4-benzoylbenzamide is studied for its potential as a ligand in coordination chemistry and as a building block for more complex organic molecules.
Biology
Biologically, this compound has shown promise in antimicrobial studies, particularly against drug-resistant bacterial strains. Its ability to inhibit bacterial cell division makes it a candidate for new antibiotic development .
Medicine
In medicinal chemistry, derivatives of benzothiazole are explored for their anticancer properties. This compound, in particular, is being investigated for its potential to inhibit specific cancer cell lines by interfering with cellular pathways .
Industry
Industrially, the compound can be used in the development of new materials with specific electronic properties, such as organic semiconductors or light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of (Z)-N-(3-allyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)-4-benzoylbenzamide involves its interaction with molecular targets such as enzymes or receptors. For instance, its antibacterial activity is attributed to the inhibition of the FtsZ protein, which is crucial for bacterial cell division . This inhibition disrupts the formation of the Z-ring, leading to cell death.
Comparison with Similar Compounds
Key Structural Features :
- Benzo[d]thiazole Core : A heterocyclic ring system contributing to planar rigidity and electron-rich properties.
- Methyl Group : Improves lipophilicity and metabolic stability.
- Benzoylbenzamide : Introduces a bulky aromatic group that may influence binding affinity to hydrophobic protein pockets.
Physicochemical Properties :
- Molecular Formula : C₂₃H₁₉N₂O₂S
- Molecular Weight : 391.48 g/mol (calculated).
- Solubility : Moderate solubility in polar aprotic solvents (e.g., DMSO) due to the sulfonyl and benzoyl groups .
Comparison with Similar Compounds
The compound belongs to a class of benzo[d]thiazole derivatives with diverse substituents. Below is a detailed comparison with structurally analogous molecules:
Structural Analogues and Substituent Effects
Table 1: Structural and Functional Group Comparisons
Impact of Substituents on Bioactivity
- Electron-Withdrawing Groups (e.g., Fluoro, Chloro) : Increase metabolic stability and binding affinity to hydrophobic enzyme pockets. Fluorinated derivatives (e.g., ) show improved blood-brain barrier penetration .
- Sulfonamide/Sulfamoyl Groups : Enhance solubility and enable hydrogen bonding with biological targets. Compounds with sulfamoyl moieties (e.g., ) exhibit stronger enzyme inhibition (e.g., cyclooxygenase) .
- Methoxy and Allyl Groups : Methoxy substituents () reduce reactivity but improve oral bioavailability. Allyl groups (common in all compounds) may facilitate covalent interactions with thiol-containing proteins .
Pharmacological Performance
Table 2: Comparative Bioactivity Data
Research Findings and Mechanistic Insights
- Anticancer Activity : The target compound induces apoptosis in HeLa cells at low micromolar concentrations (IC₅₀ = 2.1 μM), outperforming methoxy and methyl analogues. Molecular docking suggests strong binding to topoisomerase II’s ATPase domain .
- Antimicrobial Efficacy : The chloro-substituted derivative () shows superior antifungal activity (MIC = 4.1 μg/mL against Candida albicans), likely due to increased membrane permeability .
- Anti-Inflammatory Potential: Sulfamoyl-containing analogues () inhibit COX-2 with >70% efficiency at 10 μM, attributed to sulfonamide-mediated hydrogen bonding .
Biological Activity
(Z)-N-(3-allyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)-4-benzoylbenzamide is a synthetic compound belonging to the class of benzo[d]thiazole derivatives. These compounds have garnered significant attention due to their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article explores the biological activity of this specific compound, detailing its mechanisms of action, research findings, and potential applications.
Chemical Structure
The compound features a unique structure that includes:
- Benzo[d]thiazole core : A bicyclic structure known for its biological activity.
- Allyl group : Contributes to the compound's reactivity and potential interaction with biological targets.
- Benzoyl group : Enhances lipophilicity, aiding in membrane permeability.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound inhibits various enzymes involved in cell signaling and proliferation, such as kinases. This inhibition can lead to reduced cell growth and induction of apoptosis in cancer cells.
- Antimicrobial Activity : It disrupts bacterial cell membranes and inhibits essential enzymes, showcasing broad-spectrum antimicrobial effects against both Gram-positive and Gram-negative bacteria.
Anticancer Activity
Recent studies have evaluated the anticancer potential of this compound using various cancer cell lines. For instance:
- Cell Lines Tested : A549 (lung cancer), HCC827 (lung adenocarcinoma), and NCI-H358 (lung cancer).
- Findings : The compound demonstrated significant cytotoxicity with IC50 values ranging from 6.26 μM to 20.46 μM in different assays, indicating its effectiveness in inhibiting cell proliferation.
| Cell Line | IC50 Value (μM) | Assay Type |
|---|---|---|
| A549 | 6.26 ± 0.33 | 2D |
| HCC827 | 6.48 ± 0.11 | 2D |
| NCI-H358 | 20.46 ± 8.63 | 3D |
Antimicrobial Activity
The antimicrobial efficacy was tested against various pathogens:
- Tested Organisms : Escherichia coli (Gram-negative), Staphylococcus aureus (Gram-positive).
- Results : The compound exhibited significant antibacterial activity with minimum inhibitory concentration (MIC) values indicating effective inhibition.
| Bacterial Strain | MIC Value (μg/mL) |
|---|---|
| E. coli | <29 |
| S. aureus | <40 |
Case Studies
- Antitumor Efficacy : A study reported that compounds similar to this compound showed enhanced antitumor activity in both 2D and 3D culture systems, suggesting that structural modifications can significantly influence biological outcomes.
- Molecular Docking Studies : Computational studies have indicated that the compound binds effectively within the active sites of target enzymes, supporting its role as a potential inhibitor in therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
